An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propionic acid (CAS 42206-47-3)
An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propionic acid (CAS 42206-47-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Methyl-2-(4-nitrophenyl)propionic acid, a specialized organic compound. As a Senior Application Scientist, my objective is to synthesize the available data into a practical guide that not only presents core information but also offers insights into its synthesis, properties, and potential research applications. The structure of this guide is designed to logically flow from fundamental properties to practical methodologies and potential uses, reflecting an application-oriented approach.
Core Compound Identity and Physicochemical Properties
2-Methyl-2-(4-nitrophenyl)propionic acid is an organic compound characterized by a propionic acid moiety with two methyl groups at the alpha position and a para-substituted nitrophenyl ring.[1] The presence of the electron-withdrawing nitro group and the carboxylic acid functional group makes it a moderately polar molecule with potential for hydrogen bonding.[1] These features are critical as they dictate its solubility, reactivity, and potential utility as an intermediate in organic synthesis and medicinal chemistry.[1]
Diagram 1: Chemical Structure of 2-Methyl-2-(4-nitrophenyl)propionic acid
A 2D representation of the molecule.
A summary of its key properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 42206-47-3 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 209.20 g/mol | [3] |
| IUPAC Name | 2-methyl-2-(4-nitrophenyl)propanoic acid | [2][3] |
| Physical State | Solid | [2] |
| Melting Point | 128 to 132 °C | [2] |
| Boiling Point | 365.9 °C at 760 mmHg (Predicted) | |
| InChI Key | AFRRWJPNQKSTEY-UHFFFAOYSA-N | [2][3] |
| SMILES | CC(C)(C1=CC=C([O-])C=C1)C(=O)O | [2][3] |
Synthesis and Purification Protocol
The synthesis of 2-Methyl-2-(4-nitrophenyl)propionic acid can be achieved via the hydrolysis of its corresponding malonic ester precursor. The following protocol is based on established synthetic procedures.[4]
Experimental Rationale
The core of this synthesis is a two-step process: saponification followed by decarboxylation, which occurs after acidification. The use of diethyl 2-methyl-2-(4-nitrophenyl)-malonate as the starting material is strategic; the malonic ester provides the necessary carbon framework. Sodium hydroxide in an ethanol/water mixture is a classic choice for ester hydrolysis (saponification). The subsequent acidification with a strong acid like HCl serves a dual purpose: it protonates the carboxylate intermediate to form the dicarboxylic acid and facilitates the decarboxylation of the gem-dicarboxylic acid to yield the final product. The extraction with ethyl acetate is chosen due to the product's good solubility in this solvent and its immiscibility with water, allowing for efficient separation from inorganic salts.
Diagram 2: Synthesis Workflow
A step-by-step workflow for the synthesis.
Step-by-Step Methodology[6]
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Reaction Setup : Dissolve 147 g of crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate in 600 ml of ethanol in a suitable reaction vessel.
-
Hydrolysis : Prepare a solution of 42.4 g of 93% sodium hydroxide in 400 ml of water. Add this aqueous NaOH solution to the ethanol solution of the malonate.
-
Reaction Conditions : Heat the reaction mixture to 50°C and maintain this temperature for 3 hours with stirring.
-
Work-up (Quenching & Separation) : After the reaction is complete, add 1 L of water to the mixture. This will cause an oily substance to separate from the aqueous layer. Separate the two layers.
-
Acidification : Take the aqueous layer and acidify it by carefully adding concentrated hydrochloric acid until the solution is acidic (pH can be checked with litmus paper).
-
Extraction : Extract the acidified aqueous layer with 700 ml of ethyl acetate.
-
Washing and Drying : Wash the collected ethyl acetate layer with a saturated solution of sodium chloride (brine) to remove residual water and inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation : Filter off the magnesium sulfate. Remove the ethyl acetate solvent by distillation under reduced pressure to yield the crude 2-(4-nitrophenyl)propionic acid.
-
Purification (Recommended) : Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to obtain a product of high purity.
Predictive Spectral Analysis
-
¹H NMR : The proton NMR spectrum is expected to be relatively simple.
-
A singlet integrating to 6H for the two equivalent alpha-methyl groups (-C(CH₃)₂-).
-
Two doublets in the aromatic region (around 7.5-8.3 ppm), each integrating to 2H, corresponding to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the nitro group will be further downfield.
-
A broad singlet far downfield (typically >10 ppm) for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
-
-
¹³C NMR : The carbon NMR would show distinct signals for each carbon environment.
-
A signal for the methyl carbons.
-
A quaternary carbon signal for the alpha-carbon.
-
Four signals in the aromatic region for the phenyl carbons (two quaternary and two protonated).
-
A signal for the carbonyl carbon of the carboxylic acid, typically in the 170-180 ppm range.
-
-
IR Spectroscopy : The infrared spectrum should display characteristic absorption bands.
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A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A sharp C=O stretch for the carbonyl group around 1700-1725 cm⁻¹.
-
Strong, characteristic asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-H stretches from the aromatic ring and methyl groups.
-
-
Mass Spectrometry : Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 209. Fragmentation could occur via loss of the carboxyl group (-COOH, 45 Da) or through cleavage of the bond between the alpha-carbon and the phenyl ring.
Potential Applications in Research & Drug Development
While direct applications of 2-Methyl-2-(4-nitrophenyl)propionic acid are not extensively documented, its structure suggests significant potential as a versatile intermediate in several research areas.
-
Pharmaceutical Intermediate : The structure is analogous to other propionic acid derivatives used in medicine. For instance, related compounds like 2-(4-bromophenyl)-2-methylpropionic acid are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The nitro group can be readily reduced to an amine, providing a handle for further functionalization to build more complex molecules.
-
Bioisostere for Medicinal Chemistry : A related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its antidyslipidemic activity as a bioisostere of clofibric acid.[6][7] This suggests that the title compound could serve as a scaffold or building block in the design of new therapeutic agents, where the nitrophenyl moiety can be explored for its electronic and steric contributions to biological activity.
-
Probe for Biological Systems : Similar nitrophenyl compounds, such as 2-(4-Nitrophenyl)propionic acid, are used to synthesize analogs of biologically active molecules like thyroid hormones to study their interactions with receptors.[8] The title compound could similarly be used to create probes to investigate enzyme active sites or receptor binding pockets.
Safety and Handling
2-Methyl-2-(4-nitrophenyl)propionic acid is classified as an irritant and requires careful handling in a laboratory setting.
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
-
Handling : Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[10]
-
In case of exposure, follow standard first-aid procedures: flush eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled.[10] Seek medical attention if symptoms persist.
References
-
PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. [Link]
-
PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid | C10H11NO4 | CID 781898. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]
-
PubMed. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]
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